

# commercial availability of 3-chloro-7-nitro-1H-indole

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## Compound of Interest

Compound Name: 3-chloro-7-nitro-1H-indole

Cat. No.: B063278

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An In-Depth Technical Guide to **3-chloro-7-nitro-1H-indole**: Commercial Availability, Synthesis, and Applications

## Introduction

**3-chloro-7-nitro-1H-indole** is a substituted indole, a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The presence of both a chloro and a nitro group on the indole scaffold makes it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of these substituents significantly influences the reactivity of the indole ring, opening unique avenues for further functionalization. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, a validated synthetic route, and key applications of **3-chloro-7-nitro-1H-indole** for researchers, scientists, and drug development professionals.

## Physicochemical Properties

A summary of the key chemical and physical properties of **3-chloro-7-nitro-1H-indole** is presented below. These descriptors are essential for experimental design, including solvent selection, reaction temperature, and analytical characterization.

Property	Value	Source
IUPAC Name	3-chloro-7-nitro-1H-indole	PubChem[1]
CAS Number	165669-14-7	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	196.59 g/mol	PubChem[1]
Appearance	Yellow solid	Sigma-Aldrich
Storage Temperature	0-8 °C	Sigma-Aldrich
InChI Key	QDGYVAQMPDTWIE-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1=CC2=C(C(=C1)[O-])NC=C2Cl</chem>	PubChem[1]

## Commercial Availability

**3-chloro-7-nitro-1H-indole** is available from several chemical suppliers, typically on a research scale. Availability may vary, and it is recommended to inquire directly with the vendors for lead times and bulk quantities.

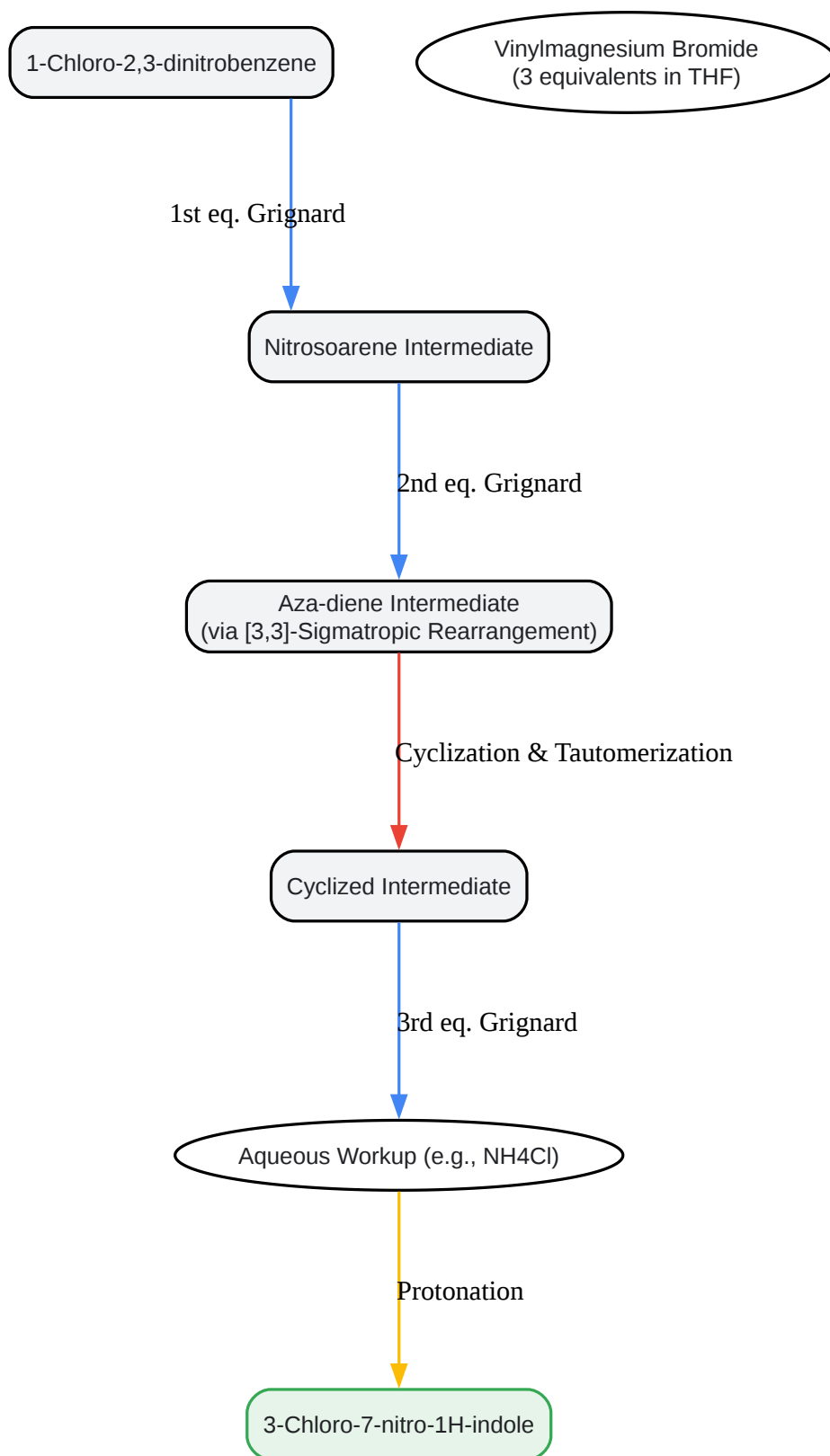
Vendor	Product/SKU	Purity	Quantity	Notes
Sigma-Aldrich	ADVH98DE5FFF-1G	97%	1 g	Ships from an Aldrich Partner.
AChemBlock	S78781	97%	-	The direct supplier for the Sigma-Aldrich listing.
ABI Chem	AC2A04ZP1	-	-	Available for quotation.[2]
ChemicalBook	CB7708575	-	-	Lists multiple potential suppliers.[3]

## Synthesis of 3-chloro-7-nitro-1H-indole

While commercially available, in-house synthesis may be required for large-scale needs or analog development. The Bartoli indole synthesis is a powerful and flexible method for preparing 7-substituted indoles, making it highly suitable for this target molecule.<sup>[4]</sup> The reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. The ortho substituent provides the necessary steric hindrance to facilitate a key<sup>[5]</sup><sup>[5]</sup>-sigmatropic rearrangement.<sup>[4]</sup>

### Conceptual Synthetic Workflow

The synthesis begins with a suitable ortho-substituted nitroarene, such as 1-chloro-2,3-dinitrobenzene. This starting material reacts with three equivalents of a vinyl Grignard reagent. The first equivalent adds to one nitro group, which is eliminated. The second equivalent adds to the remaining nitroso intermediate, and the third equivalent facilitates the final steps of the reaction cascade, ultimately forming the indole ring after an aqueous workup.



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Caption: Bartoli indole synthesis workflow for **3-chloro-7-nitro-1H-indole**.

## Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative procedure based on the principles of the Bartoli indole synthesis.[4] Researchers should perform their own optimization.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of the starting nitroarene (e.g., 2,6-dichloronitrobenzene or a related compound) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- **Grignard Addition:** Slowly add three equivalents of vinylmagnesium bromide (1.0 M in THF) to the stirred solution via a syringe pump over 30 minutes. Maintain the temperature at -78 °C during the addition.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure **3-chloro-7-nitro-1H-indole**.

## Applications in Research and Drug Development

The indole nucleus is a "privileged structure" in medicinal chemistry, and its derivatives are of significant interest.[6] The specific substitution pattern of **3-chloro-7-nitro-1H-indole** makes it a valuable precursor for various therapeutic candidates.

- **Factor Xa Inhibitors:** The 3-chloroindole moiety has been identified as a critical P1 pharmacophore for Factor Xa (FXa) inhibitors, which are a class of anticoagulants used to treat and prevent blood clots.[7] An in-depth analysis revealed that the 3-chloro substituent provides favorable hydrophobic interactions within the S1 binding pocket of the FXa enzyme. [7] **3-chloro-7-nitro-1H-indole** serves as an ideal starting point for synthesizing analogs in this class, where the 7-nitro group can be reduced and further elaborated to build the rest of the inhibitor scaffold.
- **Antileishmanial Agents:** Derivatives of 3-chloro-6-nitro-1H-indazole, a related heterocyclic system, have shown promising activity against *Leishmania infantum*, the parasite responsible for visceral leishmaniasis.[8] Given the structural similarity, **3-chloro-7-nitro-1H-indole** represents a key scaffold for the synthesis and exploration of novel antileishmanial drug candidates.
- **Building Block for Complex Molecules:** The electrophilic character of 3-nitroindoles has been exploited in a variety of chemical transformations, including dearomatization reactions, to generate diverse and complex molecular architectures.[6] The nitro group can be readily converted into other functional groups (e.g., amines, halides), providing a handle for extensive chemical modification.

## Safety Information

Based on supplier safety data, **3-chloro-7-nitro-1H-indole** should be handled with care in a laboratory setting.

- **Signal Word:** Warning
- **Hazard Statements:**
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
- **Precautionary Statements:** Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended.

## Conclusion

**3-chloro-7-nitro-1H-indole** is a readily accessible and highly valuable chemical intermediate for drug discovery and organic synthesis. Its commercial availability from several key suppliers facilitates its use in research. For applications requiring larger quantities or specialized analogs, the Bartoli indole synthesis offers a robust and adaptable synthetic route. The demonstrated utility of the 3-chloroindole scaffold in potent enzyme inhibitors and other bioactive molecules underscores the potential of **3-chloro-7-nitro-1H-indole** as a foundational building block for the development of next-generation therapeutics.

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